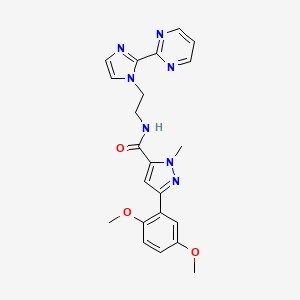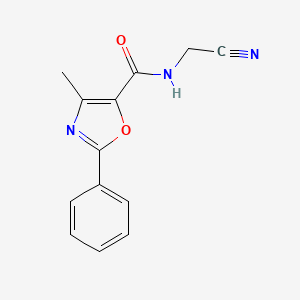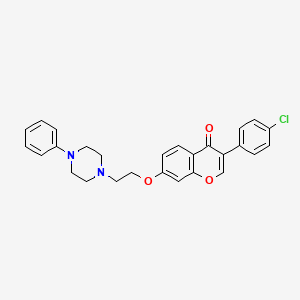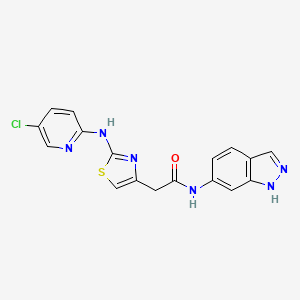
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyrimidine and imidazole rings. The exact synthetic route would depend on the specific reagents and conditions used .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the pyrimidine and imidazole rings might undergo reactions at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule.Scientific Research Applications
- The pyridopyrimidine scaffold has been studied extensively as quinazoline analogs. Specifically, pyrido[2,3-d]pyrimidines have demonstrated antitumor effects .
- Some pyrido[2,3-d]pyrimidines exhibit antibacterial activity. These compounds could serve as leads for developing novel antibiotics to combat bacterial infections .
- Pyrido[2,3-d]pyrimidines have shown CNS depressant properties. These molecules may impact neurotransmitter systems and could be relevant for neurological disorders .
- Some pyrido[2,3-d]pyrimidines exhibit anticonvulsant and analgesic properties. These findings suggest potential applications in managing epilepsy and pain .
- Pyrido[2,3-d]pyrimidines have demonstrated effectiveness against Toxoplasma gondii , a protozoan parasite causing toxoplasmosis .
Antitumor Activity
Antibacterial Properties
Central Nervous System (CNS) Effects
Anticonvulsant and Analgesic Effects
Toxoplasma gondii Inhibition
Examples of Relevant Molecules
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c1-28-18(14-17(27-28)16-13-15(31-2)5-6-19(16)32-3)22(30)26-10-12-29-11-9-25-21(29)20-23-7-4-8-24-20/h4-9,11,13-14H,10,12H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFWHVAZKJAICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B2573096.png)


![Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2573099.png)

![N-[(5-Tert-butyl-1,2-oxazol-3-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2573102.png)
![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2573109.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573110.png)
![2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2573111.png)
![11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione](/img/structure/B2573112.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2573114.png)
![8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2573115.png)
![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)
